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Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its

potential as a repurposed therapeutic agent, particularly in oncology. Its mechanism of action

extends beyond its anti-parasitic properties to a profound influence on fundamental cellular

processes, most notably cellular metabolism and bioenergetics. This technical guide provides

an in-depth examination of the effects of niclosamide on cellular energy pathways, including its

role as a mitochondrial uncoupler and its impact on glycolysis. Detailed experimental protocols

for key assays, quantitative data summaries, and visualizations of the affected signaling

pathways are presented to serve as a comprehensive resource for researchers and drug

development professionals investigating the therapeutic potential of niclosamide.

Introduction
Cellular metabolism is a complex network of biochemical reactions essential for maintaining

cellular homeostasis, providing energy, and supplying building blocks for biosynthesis. In many

pathological states, particularly cancer, metabolic pathways are significantly reprogrammed to

support rapid proliferation and survival. Niclosamide has emerged as a potent modulator of

these altered metabolic states. Its primary mechanism of action is the uncoupling of

mitochondrial oxidative phosphorylation, which disrupts the mitochondrial membrane potential
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and inhibits ATP synthesis.[1][2][3] This disruption of cellular energy balance triggers a cascade

of downstream effects, impacting various signaling pathways crucial for cell growth and

survival. This guide will delve into the core mechanisms of niclosamide's action on cellular

bioenergetics, providing both the theoretical framework and practical methodologies for its

study.

Core Mechanism of Action: Mitochondrial
Uncoupling
Niclosamide acts as a protonophore, shuttling protons across the inner mitochondrial

membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP

synthase.[1] This uncoupling of the electron transport chain from oxidative phosphorylation

leads to a decrease in mitochondrial membrane potential and a subsequent reduction in

cellular ATP levels.[1][2][3][4][5]

Impact on Oxygen Consumption Rate (OCR)
As a mitochondrial uncoupler, niclosamide typically leads to an initial increase in the oxygen

consumption rate (OCR) as the electron transport chain attempts to compensate for the

dissipated proton gradient. However, at higher concentrations or with prolonged exposure,

niclosamide can inhibit mitochondrial respiration, leading to a decrease in OCR.[6][7]

Impact on Extracellular Acidification Rate (ECAR)
The disruption of mitochondrial ATP production often forces cells to rely more heavily on

glycolysis for their energy needs. This metabolic shift results in an increased rate of lactate

production, which is extruded from the cell, leading to an increase in the extracellular

acidification rate (ECAR).[8]

Quantitative Data on Niclosamide's Bioenergetic
Effects
The following tables summarize the quantitative effects of niclosamide on key bioenergetic

parameters as reported in various studies.

Table 1: Effect of Niclosamide on Oxygen Consumption Rate (OCR)
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Cell Line

Niclosamid
e
Concentrati
on (µM)

Incubation
Time

Effect on
Basal OCR

Effect on
Maximal
Respiration

Reference

SW1353 1.2, 2.0 24 h Inhibition Inhibition [9]

CAL78 1.2, 2.0 24 h Inhibition Inhibition [9]

HCT116

p53+/+
7.5 Not Specified Increase Not Specified [10]

HCT116

p53-/-
7.5 Not Specified Increase Not Specified [10]

SKOV3 4, 8 8 h
Dramatic

Reduction

Dramatic

Reduction
[11]

HO8910 4, 8 8 h
Dramatic

Reduction

Dramatic

Reduction
[11]

ACC cell

lines
Not Specified Not Specified Increase Not Specified [12]

T-ALL cells Not Specified Not Specified Decrease Not Specified [7]

Table 2: Effect of Niclosamide on Extracellular Acidification Rate (ECAR)

Cell Line
Niclosamide
Concentration
(µM)

Incubation
Time

Effect on
ECAR

Reference

ACC cell lines Not Specified Not Specified Increase [12]

T-ALL cells Not Specified Not Specified Inhibition [7]

SKOV3 4, 8 Not Specified Initial Increase [11]

HO8910 4, 8 Not Specified Initial Increase [11]

Table 3: Effect of Niclosamide on Cellular ATP Levels
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Cell Line
Niclosamide
Concentration
(µM)

Incubation
Time

Effect on ATP
Levels

Reference

KKU-100 IC25, IC50, IC75 48 h

Significant Dose-

Dependent

Suppression

[1]

KKU-213A IC25, IC50, IC75 48 h

Significant Dose-

Dependent

Suppression

[1]

HeLa 1, 10 8 h Reduction [4][5]

HCT116
2 (Nic), 5 (ND-

Nic)
48 h Sharp Drop [10]

A549 2.5 24 h
Significant

Reduction
[13]

CL1-5 2.5 24 h
Significant

Reduction
[13]

Melanoma cells 1 1 h Reduction [14]

Key Signaling Pathways Modulated by Niclosamide
The metabolic stress induced by niclosamide activates and inhibits several key signaling

pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway
Niclosamide is a potent inhibitor of the Wnt/β-catenin signaling pathway.[15][16][17][18] It has

been shown to suppress the expression of the Wnt co-receptor LRP6 and promote its

degradation.[16][17] This leads to the destabilization of β-catenin, preventing its nuclear

translocation and the subsequent transcription of Wnt target genes involved in proliferation and

survival.[16][17]
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Niclosamide inhibits the Wnt/β-catenin signaling pathway.
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AMPK/mTOR Signaling Pathway
By depleting cellular ATP levels, niclosamide increases the AMP/ATP ratio, leading to the

activation of AMP-activated protein kinase (AMPK).[14][19] Activated AMPK, in turn, inhibits the

mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell

growth, proliferation, and autophagy.[20][21] Inhibition of mTORC1 can lead to cell cycle arrest

and the induction of autophagy.
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Niclosamide activates AMPK and inhibits mTORC1 signaling.
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GSK-3β Signaling
Niclosamide has also been shown to modulate the activity of Glycogen Synthase Kinase 3β

(GSK-3β), a key regulator of numerous cellular processes, including metabolism and cell fate.

[22][23][24][25] By influencing GSK-3β activity, niclosamide can impact β-catenin stability,

further contributing to the inhibition of the Wnt signaling pathway.[22][24]
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Niclosamide modulates GSK-3β activity, leading to β-catenin degradation.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of

niclosamide on cellular metabolism and bioenergetics.

Measurement of Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR) using Seahorse
XF Analyzer
Objective: To measure mitochondrial respiration and glycolysis in real-time in live cells treated

with niclosamide.

Materials:

Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent Technologies)

Seahorse XF Cell Culture Microplates

XF Calibrant Solution

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Niclosamide stock solution (in DMSO)

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

2-Deoxy-D-glucose (2-DG) (for glycolysis stress test)

Cells of interest

Procedure:

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined

optimal density and allow them to adhere overnight.

Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant

solution overnight at 37°C in a non-CO2 incubator.
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Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

Prepare Niclosamide and Inhibitors: Prepare fresh dilutions of niclosamide and

mitochondrial/glycolysis inhibitors in the assay medium.

Medium Exchange: Remove the growth medium from the cells and wash twice with the

assay medium. Add the final volume of assay medium to each well.

Equilibration: Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the

temperature and pH to equilibrate.

Seahorse Assay:

Load the hydrated sensor cartridge with the prepared niclosamide and inhibitor solutions

into the appropriate injection ports.

Calibrate the instrument.

Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.

A typical protocol involves measuring basal OCR and ECAR, followed by sequential

injections of niclosamide, oligomycin, FCCP, and rotenone/antimycin A.

Data Analysis: After the run, normalize the data to cell number and analyze the OCR and

ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration,

maximal respiration, spare respiratory capacity, and glycolytic rate.[11][12]

Measurement of Cellular ATP Levels
Objective: To quantify the intracellular ATP concentration following niclosamide treatment.

Materials:

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

White-walled 96-well plates

Luminometer
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Cells of interest

Niclosamide stock solution (in DMSO)

ATP standard solution

Procedure:

Cell Seeding: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

Niclosamide Treatment: Treat the cells with various concentrations of niclosamide for the

desired duration. Include vehicle-treated controls.

ATP Standard Curve: Prepare a standard curve of ATP in the same culture medium.

Assay Protocol:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis: Subtract the background luminescence (wells with medium only) from all

readings. Use the ATP standard curve to calculate the ATP concentration in each sample.

Normalize the ATP levels to cell number or protein concentration.[1][13][26]

Measurement of Mitochondrial Membrane Potential
(ΔΨm)
Objective: To assess the effect of niclosamide on the mitochondrial membrane potential.

Materials:
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Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye

Fluorescence microscope or flow cytometer

Cells of interest

Niclosamide stock solution (in DMSO)

FCCP (as a positive control for depolarization)

Hoechst 33342 or DAPI (for nuclear staining)

Procedure (using TMRE):

Cell Seeding: Seed cells on glass-bottom dishes (for microscopy) or in appropriate plates

(for flow cytometry) and allow them to adhere.

Niclosamide Treatment: Treat the cells with niclosamide for the desired time. Include a

vehicle control and a positive control (FCCP).

TMRE Staining:

Remove the treatment medium and incubate the cells with a low concentration of TMRE

(e.g., 25-100 nM) in fresh medium for 15-30 minutes at 37°C.

Wash the cells with fresh medium to remove excess dye.

Imaging or Flow Cytometry:

Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set

for TMRE (e.g., excitation ~549 nm, emission ~575 nm). Co-stain with a nuclear dye if

desired.

Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the

TMRE fluorescence using a flow cytometer.

Data Analysis: Quantify the fluorescence intensity. A decrease in TMRE fluorescence

indicates mitochondrial depolarization.[1][27]
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Conclusion
Niclosamide exerts a profound and multifaceted effect on cellular metabolism and

bioenergetics. Its primary action as a mitochondrial uncoupler triggers a cascade of events,

including the depletion of ATP, alterations in oxygen consumption and glycolysis, and the

modulation of key signaling pathways that govern cell growth and survival. The detailed

experimental protocols and compiled quantitative data provided in this guide offer a robust

framework for researchers to investigate and harness the metabolic-modulating properties of

niclosamide for therapeutic applications. A thorough understanding of its impact on cellular

bioenergetics is paramount for the continued development of niclosamide as a promising agent

in the treatment of cancer and other metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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